molecular formula C14H13NO B7862653 1-(Pyridin-4-yl)-2-(p-tolyl)ethanone CAS No. 114443-33-3

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone

Cat. No.: B7862653
CAS No.: 114443-33-3
M. Wt: 211.26 g/mol
InChI Key: LEUPUDZAOSJCNM-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone is an organic compound that belongs to the class of ketones It features a pyridine ring and a methyl-substituted phenyl ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)-2-(p-tolyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with 4-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-2-(p-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridine ring in a different position.

    2-(4-Methylphenyl)-1-(pyridin-2-yl)ethan-1-one: Another positional isomer with the pyridine ring in the 2-position.

    2-(4-Methylphenyl)-1-(pyridin-4-yl)propan-1-one: Similar structure with an additional carbon in the ethanone bridge.

Uniqueness

1-(Pyridin-4-yl)-2-(p-tolyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methylphenyl)-1-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-2-4-12(5-3-11)10-14(16)13-6-8-15-9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPUDZAOSJCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734021
Record name 2-(4-Methylphenyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114443-33-3
Record name 2-(4-Methylphenyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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